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Compound of Interest

Compound Name: R 1485 dihydrochloride

Cat. No.: B1150229 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity profile of R 1485
dihydrochloride, a potent 5-HT₆ receptor antagonist, with other relevant compounds. The

information is presented to aid researchers in evaluating its potential for preclinical and clinical

development. All quantitative data is summarized in clear, structured tables, and detailed

experimental methodologies for the cited experiments are provided.

Overview of R 1485 Dihydrochloride
R 1485 dihydrochloride is a selective and high-affinity antagonist for the serotonin 6 (5-HT₆)

receptor, with a reported pKi of 8.9.[1] It belongs to a series of 3,4-dihydro-2H-benzo[1]

[2]oxazine derivatives and has demonstrated greater than 100-fold selectivity against a panel

of 50 other targets, including other serotonin receptor subtypes, and exhibits low inhibition of

the hERG channel.[1] Its high affinity and selectivity make it a valuable tool for investigating the

physiological and pathological roles of the 5-HT₆ receptor and a potential candidate for

therapeutic development in areas such as cognitive disorders.

Comparative Selectivity Profile
To objectively assess the selectivity of R 1485 dihydrochloride, its binding affinity (Ki) at the 5-

HT₆ receptor is compared with that of other well-characterized 5-HT₆ receptor antagonists: SB-

271046, SB-399885, and Ro 04-6790.
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Compound
5-HT₆ Receptor Affinity
(pKi)

Selectivity Profile

R 1485 dihydrochloride 8.9[1]
>100-fold selective over a

panel of 50 other targets.[1]

SB-271046 8.92 (using [³H]-LSD)[2]

>200-fold selective over 55

other receptors, binding sites,

and ion channels.[2]

SB-399885 9.11[3]

>200-fold selective over a wide

range of receptors, ion

channels, and enzymes.[3]

Ro 04-6790 7.4[2]

Selective, with a lower affinity

compared to other listed

antagonists.

Note: A higher pKi value indicates a higher binding affinity. The selectivity profiles are based on

broad panel screenings, and for a complete understanding, it is recommended to consult the

primary literature for Ki values against specific off-target receptors.

Experimental Protocols
The binding affinity and selectivity of R 1485 dihydrochloride and the comparator compounds

are typically determined using a competitive radioligand binding assay. Below is a detailed

methodology based on standard practices for 5-HT₆ receptor binding assays.

Objective: To determine the binding affinity (Ki) of test compounds for the human 5-HT₆

receptor.

Materials:

Cell Membranes: HEK293 cells stably expressing the recombinant human 5-HT₆ receptor.

Radioligand: [³H]-Lysergic acid diethylamide ([³H]-LSD), a non-selective but high-affinity

serotonin receptor ligand.
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Non-specific Binding Control: A high concentration of a non-radiolabeled ligand that binds to

the 5-HT₆ receptor, such as methiothepin (10 µM), to determine non-specific binding.[4]

Test Compounds: R 1485 dihydrochloride and comparator compounds at various

concentrations.

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

Scintillation Cocktail: A liquid scintillation cocktail for detecting radioactivity.

Instrumentation: 96-well microplates, filtration apparatus, and a liquid scintillation counter.

Procedure:

Membrane Preparation: Homogenize HEK293 cells expressing the h5-HT₆ receptor in ice-

cold assay buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet

in fresh assay buffer to a final protein concentration of approximately 25 µg per well.

Assay Setup: In a 96-well microplate, add the following in triplicate:

Total Binding: Cell membranes and [³H]-LSD (typically at a final concentration of 2-10 nM).

[4]

Non-specific Binding: Cell membranes, [³H]-LSD, and the non-specific binding control

(e.g., 10 µM methiothepin).[4]

Competitive Binding: Cell membranes, [³H]-LSD, and varying concentrations of the test

compound (e.g., R 1485 dihydrochloride).

Incubation: Incubate the plates at 37°C for 60 minutes to allow the binding to reach

equilibrium.

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell

harvester to separate the membrane-bound radioligand from the free radioligand. Wash the

filters multiple times with ice-cold assay buffer to remove any unbound radioactivity.

Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and

measure the radioactivity using a liquid scintillation counter.
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Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

For competitive binding experiments, plot the percentage of specific binding against the

logarithm of the test compound concentration.

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand) from the resulting sigmoidal curve using non-linear

regression analysis.

Calculate the Ki value (the inhibition constant for the test compound) using the Cheng-

Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand

and Kd is its dissociation constant for the receptor.

Signaling Pathway and Experimental Workflow
The 5-HT₆ receptor is a G-protein coupled receptor (GPCR) that is positively coupled to

adenylyl cyclase through a Gs alpha subunit. Activation of the receptor by its endogenous

ligand, serotonin (5-HT), leads to an increase in intracellular cyclic AMP (cAMP) levels. An

antagonist like R 1485 dihydrochloride blocks this signaling cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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